molecular formula C22H14Cl2N2 B12634797 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine CAS No. 919301-54-5

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine

Cat. No.: B12634797
CAS No.: 919301-54-5
M. Wt: 377.3 g/mol
InChI Key: HRRXDFBBSLCCGW-UHFFFAOYSA-N
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Description

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family It is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the phenyl rings or the pyrimidine ring itself .

Mechanism of Action

The mechanism of action of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is unique due to the presence of both 4-chlorophenyl and phenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

919301-54-5

Molecular Formula

C22H14Cl2N2

Molecular Weight

377.3 g/mol

IUPAC Name

2,4-bis(4-chlorophenyl)-6-phenylpyrimidine

InChI

InChI=1S/C22H14Cl2N2/c23-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)25-22(26-21)17-8-12-19(24)13-9-17/h1-14H

InChI Key

HRRXDFBBSLCCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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